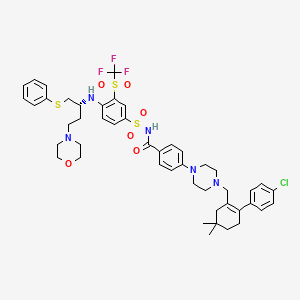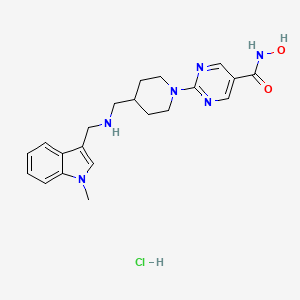
1,9-吡唑并蒽酮
概述
描述
吡唑并蒽酮,也称为 1,9-吡唑并蒽酮,是一种属于蒽类有机化合物的化学物质。这些化合物包含三个线性稠合的苯环。 吡唑并蒽酮是蒽酮的衍生物,在生物化学研究中用作 c-Jun N 端激酶 (JNKs) 的抑制剂 .
科学研究应用
吡唑并蒽酮具有广泛的科学研究应用,包括:
化学: 它用作有机合成的试剂和更复杂分子的构建块。
生物学: 吡唑并蒽酮在生物化学研究中被用来抑制 c-Jun N 端激酶 (JNKs),这些激酶参与各种细胞过程
工业: 吡唑并蒽酮及其衍生物因其鲜艳的色彩和稳定性而被用于染料和颜料的开发。
作用机制
吡唑并蒽酮的主要作用机制是抑制 c-Jun N 端激酶 (JNKs)。JNKs 是一组酶,在调节各种细胞过程(包括细胞凋亡、炎症和应激反应)中起着至关重要的作用。 通过抑制 JNKs,吡唑并蒽酮可以调节这些过程,使其成为生物化学和医学研究中宝贵的工具 .
类似化合物:
蒽醌: 与吡唑并蒽酮一样,蒽醌是蒽的衍生物,用于生产染料和颜料。
独特性: 吡唑并蒽酮的独特性在于它对 c-Jun N 端激酶 (JNKs) 的特异性抑制作用,这使其与其他蒽衍生物区分开来。 它调节关键细胞过程的能力使其成为研究和工业应用中宝贵的化合物 .
生化分析
Biochemical Properties
SP600125 is an anthrapyrazolone inhibitor of JNK that competes with ATP to inhibit the phosphorylation of c-Jun . It prevents the activation of inflammatory genes such as COX-2, IL-2, IFN-γ, and TNF-α .
Cellular Effects
In cells, SP600125 dose-dependently inhibits the phosphorylation of c-Jun, the expression of inflammatory genes COX-2, IL-2, IFN-γ, TNF-α, and prevents the activation and differentiation of primary human CD4 cell cultures . It also has a remarkable anticancer potential against undifferentiated thyroid cancer .
Molecular Mechanism
SP600125 is a reversible ATP-competitive inhibitor with >20-fold selectivity vs. a range of kinases and enzymes tested . It prevents the activation of JNK after brain ischemia and may be effective in the treatment of ischemic stroke .
Dosage Effects in Animal Models
In animal studies, SP600125 blocked (bacterial) lipopolysaccharide-induced expression of tumor necrosis factor-alpha and inhibited anti-CD3-induced apoptosis of CD4 (+) CD8 (+) thymocytes .
准备方法
合成路线和反应条件: 吡唑并蒽酮可以通过在 100°C 下用吡啶中的无水肼与 2-氯蒽醌缩合来合成。纯化过程包括将产物转化为 N-乙酰基衍生物,然后从乙酸中结晶。 乙酰基随后用甲醇中的氢氧化铵水解 .
工业生产方法: 虽然关于吡唑并蒽酮的具体工业生产方法没有详细记录,但上面提到的合成路线可以适应较大规模的生产,并对反应条件和纯化技术进行适当修改,以确保效率和产量。
化学反应分析
反应类型: 吡唑并蒽酮会发生各种化学反应,包括:
氧化: 吡唑并蒽酮可以在特定条件下被氧化以形成不同的氧化产物。
还原: 还原反应可以改变吡唑并蒽酮中存在的官能团。
取代: 吡唑并蒽酮可以发生取代反应,其中分子中的特定原子或基团被其他原子或基团取代。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用各种卤化剂或亲核试剂,具体取决于所需的取代。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生醌衍生物,而还原可以产生不同的氢衍生物。
相似化合物的比较
Anthraquinone: Like pyrazolanthrone, anthraquinone is a derivative of anthracene and is used in the production of dyes and pigments.
Pyrazolone: Pyrazolone derivatives are widely used in medicinal chemistry and have various biological activities
Uniqueness: Pyrazolanthrone is unique due to its specific inhibition of c-Jun N-terminal kinases (JNKs), which distinguishes it from other anthracene derivatives. Its ability to modulate key cellular processes makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPOUJIDANTYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040525 | |
| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-56-6 | |
| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolanthrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01782 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,9-Pyrazoloanthrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZOLANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW30Y2766 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
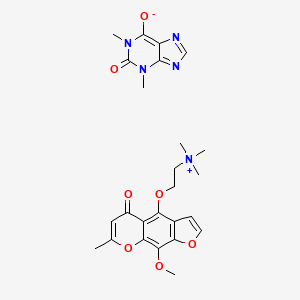
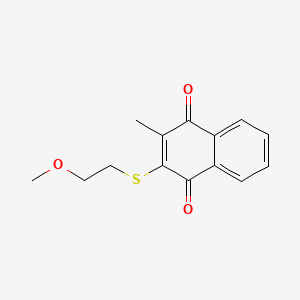

![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)


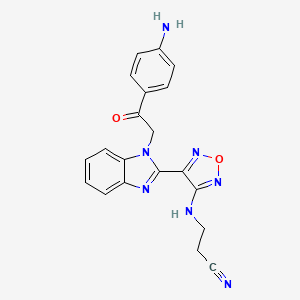
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)


